4-(Benzyloxy)-2-chlorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXXBPGGPYUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117490-57-0 | |
| Record name | 4-(benzyloxy)-2-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Benzyloxy 2 Chlorobenzaldehyde and Its Analogs
Precursor-Based Synthetic Routes
The primary approach to synthesizing 4-(Benzyloxy)-2-chlorobenzaldehyde involves the modification of precursor molecules, specifically hydroxybenzaldehydes. This strategy leverages the reactivity of the hydroxyl group for etherification.
Synthesis from 2-Chloro-4-hydroxybenzaldehyde and Related Hydroxybenzaldehydes
The most direct synthesis of this compound starts from its hydroxylated precursor, 2-Chloro-4-hydroxybenzaldehyde. nih.govsigmaaldrich.com This compound serves as a critical building block where the phenolic hydroxyl group at the C4 position is targeted for benzylation. This transformation is a specific instance of the broader class of O-alkylation reactions of phenols.
In a typical procedure, 2-Chloro-4-hydroxybenzaldehyde is reacted with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride, in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the benzyl halide, displacing the halide and forming the benzyl ether linkage. This method has been utilized as a foundational step in the synthesis of more complex molecules, such as 7,8-didemethyl-8-hydroxy-5-deazariboflavin, where this compound is a key intermediate. beilstein-journals.org
The reactivity of the hydroxyl group in chlorohydroxybenzaldehydes is a cornerstone of these synthetic routes. For instance, the alkylation of 3-chloro-4-hydroxybenzaldehyde (B1581250) with other alkylating agents, while not producing the title compound, follows a similar mechanistic pathway, underscoring the general applicability of this precursor-based approach. google.com
O-Benzylation Strategies for Benzyloxy-Benzaldehyde Intermediates
O-Benzylation, specifically the Williamson ether synthesis, is the predominant strategy for preparing benzyloxy-benzaldehyde intermediates. researchgate.net This method offers a versatile and generally high-yielding route to the desired ether products. The selection of reagents and reaction conditions can be tailored to the specific substrate and desired outcome.
A common protocol involves reacting a hydroxybenzaldehyde with a benzyl halide in the presence of a base and a suitable solvent. For example, 4-hydroxybenzaldehyde (B117250) can be converted to 4-(benzyloxy)benzaldehyde (B125253) using benzyl bromide and potassium carbonate in a solvent like dimethylsulfoxide. prepchem.com Similarly, 3-hydroxybenzaldehyde (B18108) is effectively benzylated using benzyl chloride, potassium carbonate, and a catalytic amount of potassium iodide in N,N-dimethylformamide (DMF). researchgate.net The addition of potassium iodide can facilitate the reaction by an in-situ Finkelstein reaction, converting benzyl chloride to the more reactive benzyl iodide.
Regioselectivity becomes a crucial consideration when the precursor contains multiple hydroxyl groups. In the case of 2,4-dihydroxybenzaldehyde, selective benzylation at the C4 position is required to produce 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881), a key intermediate. An efficient method to achieve this involves using benzyl chloride with potassium fluoride (B91410) in acetonitrile (B52724), which preferentially alkylates the more acidic 4-hydroxyl group. google.com
Table 1: O-Benzylation Reaction Conditions for Hydroxybenzaldehydes
| Precursor | Benzylating Agent | Base | Solvent | Additive | Product | Reference |
|---|---|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | Benzyl bromide | Potassium carbonate | Dimethylsulfoxide | - | 4-(Benzyloxy)benzaldehyde | prepchem.com |
| 3-Hydroxybenzaldehyde | Benzyl chloride | Potassium carbonate | DMF | Potassium iodide | 3-(Benzyloxy)benzaldehyde | researchgate.net |
| 2,4-Dihydroxybenzaldehyde | Benzyl chloride | Potassium fluoride | Acetonitrile | - | 4-(Benzyloxy)-2-hydroxybenzaldehyde | google.com |
Analog and Derivative Synthesis Strategies
Once this compound or its analogs are synthesized, they serve as versatile scaffolds for creating a wide array of derivatives. These strategies are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).
Synthesis of Benzyloxy-Chlorobenzaldehyde Derivatives
The aldehyde functional group and the aromatic rings of benzyloxy-chlorobenzaldehydes are the primary sites for modification. The core structure has been used as a starting point for synthesizing compounds with potential therapeutic applications. For instance, this compound has been employed as a building block in the multi-step synthesis of redox cofactor F420 precursors. beilstein-journals.org
Researchers have prepared series of benzyloxybenzaldehyde derivatives to evaluate their biological activities. researchgate.netnih.gov These derivatives often involve modifications to the substitution pattern on either the benzaldehyde (B42025) or the benzyl ring. Examples of such derivatives include:
2-(Benzyloxy)-5-chlorobenzaldehyde nih.gov
2-[(2-Chlorobenzyl)oxy]benzaldehyde nih.gov
2-[(3-Methoxybenzyl)oxy]benzaldehyde nih.gov
These syntheses typically involve the benzylation of the appropriately substituted salicylaldehyde (B1680747) or the use of a substituted benzyl halide in the O-benzylation step. The resulting derivatives have been investigated for their anticancer properties, with several compounds showing significant activity against cell lines like HL-60. researchgate.netnih.gov
Table 2: Examples of Bioactive Benzyloxybenzaldehyde Derivatives
| Compound Name | Activity | Reference |
|---|---|---|
| 2-(Benzyloxy)-5-chlorobenzaldehyde | Anticancer activity against HL-60 cells | nih.gov |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | Anticancer activity against HL-60 cells | nih.gov |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | Potent anticancer activity against HL-60 cells | nih.gov |
| ABMM-15 (a benzyloxybenzaldehyde derivative) | Selective inhibitor of ALDH1A3 enzyme | mdpi.com |
Development of Compound Libraries via Analog Synthesis Routes
The generation of compound libraries is a powerful tool for drug discovery, allowing for the systematic exploration of chemical space around a privileged scaffold. Benzyloxybenzaldehydes are excellent starting points for creating such libraries due to their synthetic tractability.
A minimalist approach has been used to build a library of thirty N,N'-disubstituted diamine analogs by combining various commercial aliphatic diamines with a set of aromatic aldehydes, including 4-benzyloxybenzaldehyde. nih.gov This strategy allows for the rapid generation of diverse structures where two sources of diversity are the length of the carbon chain in the diamine and the substituents on the aromatic ring of the aldehyde. nih.gov The resulting library was screened for activity against apicomplexan parasites. nih.gov
Similarly, libraries of benzyloxybenzaldehyde analogs have been prepared and evaluated as novel adenylyl cyclase activators. lookchem.com Another approach involves using 4-(benzyloxy)benzaldehyde in Claisen-Schmidt condensations with various ketones to produce a library of chalcone (B49325) analogs, which can be studied for applications such as fluorescent probes. univ-ovidius.roresearchgate.net These analog synthesis routes highlight the utility of the benzyloxybenzaldehyde core in generating diverse chemical entities for biological screening and materials science. mdpi.com
Reactivity and Transformational Chemistry of 4 Benzyloxy 2 Chlorobenzaldehyde
Aldehyde Functional Group Transformations
The aldehyde group in 4-(benzyloxy)-2-chlorobenzaldehyde is characterized by an electrophilic carbonyl carbon, which readily undergoes nucleophilic attack. This reactivity is central to its participation in numerous functional group transformations.
Condensation Reactions
Condensation reactions are a cornerstone of the reactivity of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions typically involve the initial nucleophilic addition to the aldehyde carbonyl, followed by a dehydration step.
The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental transformation. This condensation reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This compound is expected to readily undergo this reaction with various primary amines, typically under acid or base catalysis, to yield the corresponding N-substituted imine derivatives. organic-chemistry.org
The general structure of a Schiff base is characterized by the azomethine group (-C=N-). The formation of this linkage is confirmed by the disappearance of C=O and NH₂ stretching vibrations from the aldehyde and amine starting materials in spectroscopic analyses. organic-chemistry.org These Schiff bases are not merely synthetic endpoints; they are crucial in coordination chemistry, where the imine nitrogen and another donor atom can coordinate with metal ions to form stable metal complexes. nih.gov The synthesis of a new Schiff base from 2-chlorobenzaldehyde (B119727) and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine has been reported, illustrating the utility of the 2-chloro-substituted benzaldehyde (B42025) core in forming complex ligands. organic-chemistry.org
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. organic-chemistry.org Active methylene compounds, such as malonic esters, malonodinitrile, or acetylacetone, possess a CH₂ group flanked by two electron-withdrawing groups, which increases the acidity of its protons. quimicaorganica.org
In this reaction, a weak base, such as a secondary amine like piperidine (B6355638), is typically used to deprotonate the active methylene compound, generating a highly nucleophilic enolate ion. organic-chemistry.orgasianpubs.org This enolate then attacks the carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration to produce a stable α,β-unsaturated compound. quimicaorganica.org This reaction is a powerful method for synthesizing a wide array of substituted alkenes and is a key step in the production of various fine chemicals and pharmaceutical intermediates. libretexts.org The reaction equilibrium can be shifted toward the product by removing the water formed during the reaction, often through azeotropic distillation. quimicaorganica.org
The Aldol (B89426) condensation, specifically the Claisen-Schmidt condensation, provides a direct route to chalcone (B49325) analogs. This reaction involves the base-catalyzed condensation between an aromatic aldehyde and a ketone. While specific studies on this compound are not detailed, extensive research on the closely related 4-(benzyloxy)benzaldehyde (B125253) demonstrates its efficacy in this transformation to produce a variety of chalcone analogs. wikipedia.orgorganic-chemistry.org
In a typical procedure, 4-(benzyloxy)benzaldehyde is reacted with various aryl or heteroaryl methyl ketones in the presence of a base. wikipedia.orgorganic-chemistry.org The choice of base can influence the reaction, with common catalysts including aqueous sodium hydroxide (B78521) in ethanol (B145695) or piperidine in methanol (B129727). wikipedia.orgrsc.org The reaction proceeds by the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde carbonyl of the benzyloxybenzaldehyde derivative. A subsequent dehydration step yields the characteristic α,β-unsaturated ketone structure of the chalcone. wikipedia.org
Table 1: Examples of Chalcone Analogs Synthesized from the Related 4-(Benzyloxy)benzaldehyde via Claisen-Schmidt Condensation wikipedia.orgrsc.org
| Ketone Reactant | Base Catalyst | Resulting Chalcone Analog |
|---|---|---|
| 2'-Nitroacetophenone | NaOH | (E)-1-(2-nitrophenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one |
| 4-Acetylbenzonitrile | NaOH | (E)-4-(3-(4-(benzyloxy)phenyl)acryloyl)benzonitrile |
| 1-(Furan-2-yl)ethanone | NaOH | (E)-1-(furan-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one |
| 1-(5-Bromothiophen-2-yl)ethanone | NaOH | (E)-1-(5-bromothiophen-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one |
| 3-Acetyl-2H-chromen-2-one | NaOH | (E)-3-(3-(4-(benzyloxy)phenyl)acryloyl)-2H-chromen-2-one |
| 1-(5-Bromobenzofuran-2-yl)ethanone | Piperidine | (E)-1-(5-bromobenzofuran-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one |
| 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone | Piperidine | (E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one |
This data is based on reactions with 4-(benzyloxy)benzaldehyde, an analog of the subject compound.
Ring-Forming Cyclization Reactions
Beyond simple condensations, the aldehyde functional group of this compound can participate in reactions that lead to the formation of new ring systems.
The formation of an oxirane (epoxide) ring from an aldehyde is a key transformation in organic synthesis. One established method for this is the Darzens condensation, which involves the reaction of an aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.orgorganic-chemistry.org The mechanism begins with the deprotonation of the α-haloester to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. wikipedia.org The resulting intermediate undergoes an intramolecular Sₙ2 reaction, where the oxygen anion displaces the halide to form the three-membered oxirane ring. organic-chemistry.org
While the specific reaction between this compound and 6-chlorouracil (B25721) to form an oxirane is not explicitly documented in the reviewed literature, a similar pathway can be hypothesized. For such a reaction to occur, a base would be required to deprotonate a carbon adjacent to the chlorine on the uracil (B121893) ring, creating a carbanionic nucleophile. This nucleophile could then attack the aldehyde of this compound. If the resulting intermediate could adopt a suitable conformation, an intramolecular cyclization could potentially lead to the formation of a complex molecule containing an oxirane ring fused to the uracil structure. However, this remains a speculative pathway without direct experimental validation.
Pyrano[2,3-d]pyrimidinone and Pyrano[2,3-c]pyrazole Derivatives Synthesis
The aldehyde functionality of this compound is frequently employed in multicomponent reactions (MCRs) to construct complex heterocyclic scaffolds. Among these, the synthesis of pyrano[2,3-d]pyrimidines and pyrano[2,3-c]pyrazoles are prominent examples. These reactions are highly efficient, combining three or more reactants in a single pot to form the desired product with high atom economy.
Pyrano[2,3-d]pyrimidinones are typically synthesized via a one-pot, three-component condensation reaction involving an aromatic aldehyde, malononitrile (B47326), and a barbituric acid derivative. researchgate.netnih.gov The reaction sequence is believed to proceed through an initial Knoevenagel condensation between the aldehyde (such as this compound) and malononitrile, followed by a Michael addition of the barbituric acid derivative to the resulting arylidene malononitrile intermediate, and subsequent cyclization. researchgate.net Various catalysts, including nano-catalysts and ionic liquids, have been developed to facilitate this transformation under environmentally benign conditions. nih.gov
Pyrano[2,3-c]pyrazoles are another class of heterocycles accessible through MCRs. arkat-usa.org The most common approach is a four-component reaction between an aromatic aldehyde, malononitrile, a hydrazine (B178648) derivative, and a β-ketoester like ethyl acetoacetate. nih.govnih.gov This method allows for the rapid assembly of the pyranopyrazole core. The reaction can be catalyzed by a range of catalysts, from basic catalysts like potassium t-butoxide to various nanocatalysts, often under green conditions such as microwave or ultrasonic irradiation. nih.govresearchgate.net
Table 1: Representative Conditions for Pyrano-fused Heterocycle Synthesis via MCRs
| Heterocycle | Reactants | Typical Catalyst | Solvent | Conditions |
|---|---|---|---|---|
| Pyrano[2,3-d]pyrimidinone | Aromatic Aldehyde, Malononitrile, Barbituric Acid | Dibutylamine (DBA) | Aqueous Ethanol | Reflux |
| Pyrano[2,3-d]pyrimidinone | Aromatic Aldehyde, Malononitrile, Barbituric Acid | SBA-Pr-SO3H (nanocatalyst) | Solvent-free | 140°C |
| Pyrano[2,3-c]pyrazole | Aromatic Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | L-tyrosine | H2O–ethanol | Microwave |
| Pyrano[2,3-c]pyrazole | Aromatic Aldehyde, Malononitrile, Phenylhydrazine, Ethyl Acetoacetate | Sulfonated Amorphous Carbon | Ethanol | Reflux |
Polyheterocyclic Compound Synthesis (e.g., Ugi-Zhu/Diels-Alder Sequences)
Beyond the synthesis of fused two-ring systems, this compound is a suitable starting material for more complex polyheterocyclic structures via tandem reaction sequences. A powerful strategy in this regard is the combination of an Ugi multicomponent reaction with a subsequent intramolecular Diels-Alder (IMDA) cycloaddition. beilstein-journals.org
The Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide adduct. By carefully choosing the reactants, a diene and a dienophile can be incorporated into the Ugi product. For instance, using a dienophilic carboxylic acid (like maleic acid) and an aldehyde bearing a diene moiety allows for the creation of a precursor perfectly primed for an intramolecular [4+2] cycloaddition. This tandem Ugi/Diels-Alder sequence allows for the rapid construction of complex, three-dimensional polyheterocyclic frameworks in a highly convergent and diversity-oriented fashion. beilstein-journals.org In this context, this compound serves as the crucial aldehyde component that initiates the Ugi condensation, leading to a product that can undergo the subsequent cyclization step.
Aryl Halide Reactivity and Cross-Coupling Reactions
The chlorine atom at the C2 position of the benzene (B151609) ring in this compound is a key site for reactivity, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality is particularly exploited in transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis for the formation of C-C bonds. The 2-chloro substituent makes this compound an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling is one of the most widely used methods for constructing biaryl and heteroaryl-aryl linkages. nih.gov This reaction involves the palladium-catalyzed cross-coupling of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester. nih.gov For this compound, this reaction provides a direct route to heteroaryl-substituted benzaldehyde derivatives by coupling the 2-chloro position with a variety of heteroaryl boronic acids. rsc.org
The success of the coupling often depends on the choice of the palladium catalyst, ligand, and base. rsc.org Systems employing palladium(II) acetate (B1210297) (Pd(OAc)₂) or other Pd(0) or Pd(II) precursors in combination with phosphine (B1218219) ligands are common. The reaction is tolerant of numerous functional groups, making it a powerful tool for late-stage functionalization in the synthesis of complex molecules. nih.gov
Table 2: Common Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Palladium Source | Ligand | Base | Typical Solvent |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | CsF | Isopropanol |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene / H₂O |
| Pd(PPh₃)₄ | (self-ligated) | Na₂CO₃ | Dioxane / H₂O |
| CataXCium A Pd G3 | (integrated) | K₃PO₄ | Dioxane / H₂O |
In addition to reactions at the aryl chloride, the aldehyde group itself offers a site for C-H functionalization. Under oxidative conditions, the aldehydic C(sp²)-H bond can be cleaved to generate an acyl radical. nih.gov This transformation is often promoted by radical initiators or oxidants like tert-butyl peroxybenzoate (TBPB). rsc.org
The generated acyl radical is a reactive intermediate that can participate in a variety of subsequent reactions, including addition to C=C or C=N bonds, or coupling with other radical species. This oxidative cross-dehydrogenative coupling (CDC) strategy allows for the formation of C-C bonds directly from two C-H bonds, representing a highly atom-economical approach. nih.gov For a molecule like this compound, this pathway opens up possibilities for acylation of other substrates or for intramolecular cyclization reactions if a suitable radical acceptor is present elsewhere in the molecule or in a reaction partner.
Ullmann-type Coupling Reactions
The Ullmann reaction, first reported in 1901, is a classic method for forming carbon-carbon or carbon-heteroatom bonds using copper as a catalyst or promoter. wikipedia.orgthermofisher.com The "classic" Ullmann condensation involves the self-coupling of two aryl halide molecules to form a biaryl, typically requiring high temperatures and stoichiometric amounts of copper powder. organic-chemistry.org
More broadly, "Ullmann-type" reactions refer to the copper-catalyzed coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, to form aryl ethers, aryl amines, and aryl thioethers, respectively. organic-chemistry.orgunito.it The 2-chloro position of this compound is reactive towards these transformations. While traditional Ullmann conditions are often harsh, modern protocols have been developed that use catalytic amounts of a copper(I) salt, often in the presence of a ligand (like 1,10-phenanthroline), allowing the reactions to proceed under much milder conditions with a broader substrate scope. unito.it This makes the Ullmann-type coupling a valuable alternative to palladium-catalyzed methods for the synthesis of various substituted benzaldehyde derivatives.
Mechanistic Investigations of Key Reactions
Detailed mechanistic investigations, including kinetic studies, for this compound are not extensively documented in publicly available literature. However, insights can be drawn from studies of analogous compounds, particularly 2-chlorobenzaldehyde, to propose potential reaction pathways and intermediates.
Kinetic Studies of Reaction Pathways
Comprehensive kinetic studies detailing the reaction pathways of this compound are not readily found in the current body of scientific literature. Quantitative data on reaction rates, determination of rate laws, and the magnitude of activation energies for reactions involving this specific compound have not been extensively reported.
To provide a quantitative understanding of its reactivity, kinetic data for a related compound, 2-chlorobenzaldehyde, in the Cannizzaro reaction can be considered for a qualitative comparison. The Cannizzaro reaction, a characteristic reaction of aldehydes lacking α-hydrogens, involves a base-induced disproportionation into a primary alcohol and a carboxylic acid. The reaction is typically second order in the aldehyde and first order in the base lscollege.ac.in.
Table 1: Postulated Kinetic Parameters for the Cannizzaro Reaction of Substituted Benzaldehydes
| Compound | Relative Rate (Hypothetical) | Expected Rate Law |
| Benzaldehyde | 1.0 | rate = k[Aldehyde]²[Base] |
| 2-Chlorobenzaldehyde | > 1.0 | rate = k[Aldehyde]²[Base] |
| This compound | Variable | rate = k[Aldehyde]²[Base] |
This table is illustrative and based on general principles of electronic effects. Actual kinetic data for this compound is not available.
Proposed Reaction Mechanisms and Intermediates
Given the absence of specific mechanistic studies for this compound, the mechanism of the Cannizzaro reaction for the closely related 2-chlorobenzaldehyde can serve as a relevant model. A solvent-free Cannizzaro reaction of 2-chlorobenzaldehyde with potassium hydroxide has been reported lscollege.ac.in.
The proposed mechanism involves the following key steps:
Nucleophilic Attack: A hydroxide ion from potassium hydroxide attacks the electrophilic carbonyl carbon of a 2-chlorobenzaldehyde molecule. This results in the formation of a tetrahedral intermediate, a doubly charged anion lscollege.ac.in.
Hydride Transfer: The tetrahedral intermediate is unstable and collapses. It expels a hydride ion, which then acts as a nucleophile and attacks the carbonyl carbon of a second molecule of 2-chlorobenzaldehyde. This step is the rate-determining step of the reaction.
Proton Exchange: The products of the hydride transfer are an alkoxide ion (from the reduction of one aldehyde molecule) and a carboxylic acid (from the oxidation of the other). A rapid proton exchange between the highly basic alkoxide ion and the acidic carboxylic acid leads to the formation of a more stable carboxylate ion and a primary alcohol.
Final Products: Subsequent workup with an acid would protonate the carboxylate to yield the final carboxylic acid product.
The intermediates in this proposed mechanism are the tetrahedral dianion formed after the initial hydroxide attack and the subsequent alkoxide and carboxylate ions formed after the hydride transfer.
Table 2: Key Intermediates in the Proposed Cannizzaro Reaction Mechanism
| Step | Intermediate | Description |
| 1 | Tetragonal intermediate | Formed by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. |
| 2 | Hydride ion | Transferred from the tetrahedral intermediate to a second aldehyde molecule. |
| 3 | Alkoxide ion | The product of the reduction of an aldehyde molecule. |
| 3 | Carboxylate ion | The product of the oxidation of an aldehyde molecule. |
For this compound, the benzyloxy group would likely remain intact throughout this process, yielding 4-(benzyloxy)-2-chlorobenzyl alcohol and 4-(benzyloxy)-2-chlorobenzoic acid as the final products. The electron-donating nature of the benzyloxy group could potentially influence the rate of the initial nucleophilic attack and the stability of the intermediates, though without specific kinetic data, this remains a qualitative assessment.
Applications of 4 Benzyloxy 2 Chlorobenzaldehyde in Advanced Chemical Research
Role in Medicinal Chemistry and Drug Discovery
The structural framework of 4-(Benzyloxy)-2-chlorobenzaldehyde serves as a fundamental building block in the synthesis of various biologically active compounds. Its utility spans the creation of bronchodilators, anticancer agents, antimicrobials, and specialized enzyme inhibitors, highlighting its importance in drug discovery and development.
This compound is a key intermediate in the synthesis of specific pharmacologically active agents. One of the notable applications is in the preparation of Tulobuterol, a β2-adrenergic receptor agonist known for its bronchodilator effects. The synthesis pathway utilizes this compound as a starting material to construct the core structure of the final drug molecule. biosynth.com This process underscores the compound's value in accessing complex pharmaceutical targets.
The benzyloxybenzaldehyde scaffold is a subject of intense research in oncology for developing new anticancer therapeutics. Studies have shown that derivatives of chlorinated benzyloxybenzaldehydes exhibit significant cytotoxic activity against various cancer cell lines. For instance, a series of benzyloxybenzaldehyde derivatives, including the closely related isomer 2-(benzyloxy)-5-chlorobenzaldehyde, demonstrated potent activity against the human leukemia (HL-60) cell line. nih.gov
Research indicates that these compounds can induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. nih.govsmolecule.com The cytotoxic effect is often linked to the disruption of mitochondrial function. Treatment of HL-60 cells with these derivatives led to a loss of mitochondrial membrane potential, a critical event in the apoptotic cascade. nih.gov The structural variations on the benzyloxybenzaldehyde core allow for the fine-tuning of this activity, making it a promising scaffold for novel anticancer drug design. smolecule.com
Table 1: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells
| Compound | Structure | Key Findings |
| 2-(Benzyloxy)-5-chlorobenzaldehyde | A structural isomer of the subject compound. | Exhibited significant cytotoxic activity at concentrations of 1-10 µM. nih.gov |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | A related derivative. | Showed potent activity and induced apoptosis in HL-60 cells. nih.gov |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | A related derivative. | Demonstrated significant anticancer effects and induced loss of mitochondrial membrane potential. nih.gov |
The quest for new antimicrobial agents has led researchers to explore derivatives of this compound. The core structure is used to synthesize novel compounds that are then tested for efficacy against various pathogens, including bacteria and mycobacteria.
A notable area of investigation is in the development of agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. In one study, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized from benzyloxy-substituted precursors. nih.gov Two of the synthesized compounds exhibited potent inhibitory activity against the M. tuberculosis H37Rv strain, with minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid (B1672263). nih.gov These compounds were also selective for the bacillus, showing low toxicity to mammalian Vero and HepG2 cells. nih.gov
Furthermore, chalcones derived from related structures like 1-(2-hydroxy-3-chloro-4-benzyloxy) ethanone (B97240) have been synthesized and evaluated for their antimicrobial properties. derpharmachemica.com The inherent reactivity of the chalcone (B49325) scaffold, which can be formed from benzaldehyde (B42025) derivatives, makes it a valuable platform for generating compounds with potential antibacterial and antifungal activities. derpharmachemica.comekb.eg
Table 2: Antimycobacterial Activity of N-(4-(Benzyloxy)benzyl)-4-aminoquinoline Derivatives
| Compound | Description | Activity |
| Hit Compound 1 | A synthesized N-(4-(benzyloxy)benzyl)-4-aminoquinoline derivative. | Exhibited a Minimal Inhibitory Concentration (MIC) against M. tuberculosis similar to isoniazid. nih.gov |
| Hit Compound 2 | A second synthesized N-(4-(benzyloxy)benzyl)-4-aminoquinoline derivative. | Also showed an MIC comparable to isoniazid with high selectivity for the bacillus. nih.gov |
The this compound structure is an effective scaffold for designing inhibitors that target specific enzymes involved in disease pathways. Its modifiable framework allows chemists to build molecules that can fit into the active sites of enzymes, blocking their function.
Derivatives have been explored as potential inhibitors for enzymes such as poly(ADP-ribose) polymerases (PARPs), which are critical for DNA repair and a key target in cancer therapy. The biosynth.comCurrent time information in Bangalore, IN.lookchem.cntriazolo[3,4-b] Current time information in Bangalore, IN.researchgate.netbenzothiazole scaffold, when combined with substituted benzyl (B1604629) groups derived from precursors like chlorobenzaldehydes, has yielded potent PARP inhibitors. nih.gov Similarly, (E)-N'-benzylidene hydrazides, which can be synthesized from benzaldehyde derivatives, have been investigated as inhibitors of the c-Met kinase, another important target in cancer treatment. tandfonline.com The ability to use this compound and related structures as a starting point provides a strategic advantage in the development of targeted molecular therapies. researchgate.net
Contributions to Materials Science and Nanotechnology
Beyond its biomedical applications, this compound serves as a precursor in the field of materials science, particularly for the creation of advanced functional materials.
Organic compounds are of great interest for applications in nonlinear optics (NLO), which involve materials that alter the properties of light passing through them. These materials are crucial for technologies like laser frequency conversion and optical signal processing. sioc-journal.cn The NLO response of a material is highly dependent on its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. frontiersin.org
This compound and its derivatives are valuable precursors for synthesizing NLO-active chromophores. For example, thiosemicarbazone derivatives of 2-chlorobenzaldehyde (B119727) have been synthesized and complexed with metals like cadmium. acs.org These resulting crystalline structures have been shown to exhibit significant second-harmonic generation (SHG) efficiencies, with one such compound showing an efficiency approximately 20 times that of the standard reference material, urea. acs.org The strategic design of molecules starting from precursors like this compound allows for the development of new materials with tailored NLO properties for various photonic applications. nih.gov
Building Blocks for Organometallic Compounds in Electronic and Optical Materials
This compound serves as a crucial precursor in the synthesis of sophisticated organometallic compounds, which are integral to the advancement of electronic and optical materials. Its unique molecular architecture, featuring a reactive aldehyde group, a strategically positioned chlorine atom, and a bulky benzyloxy group, allows for the construction of complex molecules with desirable photophysical and electronic properties.
The aldehyde functionality of this compound provides a convenient handle for a variety of chemical transformations, enabling its incorporation into larger, more complex structures. For instance, it can undergo condensation reactions with amines to form Schiff bases. These Schiff base ligands, containing both nitrogen and oxygen donor atoms, can then coordinate with various metal ions to form stable organometallic complexes. researchgate.netresearchgate.net The resulting metal complexes often exhibit interesting photoluminescent properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs). The specific arrangement of the chloro and benzyloxy substituents on the phenyl ring can influence the electronic properties and steric hindrance around the metal center, thereby fine-tuning the emission color and efficiency of the resulting OLED device.
Furthermore, the chloro and benzyloxy groups on the aromatic ring of this compound can be chemically modified to introduce other functional groups. This versatility allows for the synthesis of a diverse library of ligands and, consequently, a wide range of organometallic compounds with tailored electronic and optical characteristics. For example, the benzyloxy group can be cleaved to reveal a hydroxyl group, which can then be used for further functionalization. This strategic manipulation of the molecular structure is essential for developing materials with specific applications, such as improved charge transport in transistors or enhanced light absorption in solar cells.
The synthesis of chrysene (B1668918) derivatives for organic light-emitting devices also highlights the utility of related chlorinated benzaldehydes as building blocks. google.com For instance, 2-bromo-4-chlorobenzaldehyde (B1282380) is a precursor to 5-chloro-2-formylphenylboronic acid, a key component in Suzuki-Miyaura coupling reactions to construct complex polycyclic aromatic hydrocarbons like chrysene. google.com These elaborate structures are designed to possess high glass transition temperatures and specific energy gaps, making them suitable as host materials in blue organic light-emitting devices. google.com While not directly involving this compound, this demonstrates the broader principle of utilizing substituted chlorobenzaldehydes in the rational design of materials for electronic applications.
Catalytic Applications in Organic Transformations
The inherent reactivity of this compound also positions it as a valuable substrate and precursor in various catalytic transformations, contributing to both traditional and environmentally conscious synthetic methodologies.
Heterogeneous and Homogeneous Catalysis
In the realm of homogeneous catalysis , where the catalyst and reactants are in the same phase, derivatives of this compound have been employed in significant organic reactions. researchgate.net For instance, Schiff bases derived from 4-(benzyloxy)benzaldehyde (B125253) can form manganese complexes that act as effective catalysts. researchgate.net These complexes have demonstrated catalytic activity in both homogeneous and heterogeneous settings. researchgate.net Homogeneous catalytic systems often provide high selectivity and operate under mild conditions, which is advantageous for the synthesis of complex molecules. researchgate.net The study of such systems offers insights into the reaction mechanisms and can serve as models for enzymatic processes. researchgate.net
Heterogeneous catalysis , which involves a catalyst in a different phase from the reactants, offers practical advantages such as easy separation and recycling of the catalyst. mdpi.com While direct catalytic applications of this compound in heterogeneous systems are less commonly documented, its structural motifs are relevant. For example, the catalytic performance of molybdenum complexes in the hydrosilylation of various substituted benzaldehydes has been studied, with 2-chlorobenzaldehyde showing high activity. acs.org This suggests that the electronic and steric properties of the substituents on the benzaldehyde ring play a crucial role in the catalytic process. Furthermore, palladium nanoparticles supported on various materials have been used as heterogeneous catalysts for reactions like the Mizoroki–Heck reaction, demonstrating the broad utility of supported metal catalysts in organic synthesis. mdpi.com
Green Chemistry Approaches in Catalytic Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing catalytic research. catalysis.blognih.gov this compound and related compounds are being explored in the context of developing more sustainable synthetic methods.
One key area of green chemistry is the use of environmentally benign solvents and catalysts. nih.gov For example, deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have been used as both catalysts and solvents in various organic reactions, including the synthesis of pharmaceutically relevant compounds. mdpi.com The synthesis of benzimidazoles, for instance, has been achieved using a deep eutectic solvent, offering a sustainable alternative to traditional methods. nih.gov
The use of recyclable catalysts is another cornerstone of green chemistry. nih.gov For instance, the catalytic hydrogenation of 4-benzyloxynitrobenzene to 4-(benzyloxy)aniline (B124853) utilizes a recyclable palladium on carbon (Pd/C) catalyst in an environmentally friendly solvent like ethanol (B145695). This process aligns with the principles of sustainable chemistry by minimizing waste and promoting catalyst reuse.
Furthermore, research into visible-light-driven photocatalysis offers a green and efficient approach to organic synthesis. rsc.org This method uses light as an energy source to drive chemical reactions, often with the aid of an organic photocatalyst. rsc.org While specific applications involving this compound are still emerging, the broader field of photoredox catalysis provides a promising avenue for future green synthetic applications of such functionalized aldehydes. catalysis.blog
Advanced Spectroscopic and Analytical Characterization of 4 Benzyloxy 2 Chlorobenzaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular structure can be assembled.
¹H NMR and ¹³C NMR Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Benzyloxy)-2-chlorobenzaldehyde provides key information about the number, environment, and connectivity of hydrogen atoms. The aldehyde proton (-CHO) is typically the most deshielded, appearing as a singlet far downfield. The aromatic region of the spectrum is complex, showing signals for the protons on both the dichlorinated phenyl ring and the benzyl (B1604629) group's phenyl ring. The benzylic methylene (B1212753) protons (-O-CH₂-Ph) characteristically appear as a singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group gives a characteristic signal in the downfield region of the spectrum. The spectrum also displays distinct signals for each carbon atom in the aromatic rings and the benzylic methylene carbon. The chemical shifts are influenced by the electronic effects of the substituents (chloro, benzyloxy, and aldehyde groups). nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |
|---|---|---|---|
| -CHO | ~10.3 | ~189.0 | Aldehyde proton and carbon |
| Ar-H (adjacent to -CHO) | ~7.8 | ~130.0 | Aromatic proton on the substituted ring |
| Ar-H (adjacent to -Cl) | ~7.1 | ~115.0 | Aromatic proton on the substituted ring |
| Ar-H (adjacent to -OBn) | ~7.0 | ~113.0 | Aromatic proton on the substituted ring |
| -O-CH₂-Ph | ~5.1 | ~70.5 | Benzylic methylene protons and carbon |
| -C₆H₅ | ~7.3-7.5 | ~127.0-136.0 | Protons and carbons of the benzyl phenyl ring |
| Ar-C (substituted) | - | ~162 (C-O), ~138 (C-Cl), ~135 (C-CHO) | Quaternary aromatic carbons |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to distinguish their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the carbons of the aromatic rings and the benzylic methylene group.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. The most prominent feature is the strong carbonyl (C=O) stretch of the aldehyde. Other key signals include the C-O-C stretching of the ether linkage, C-Cl stretching, and various C-H and C=C vibrations of the aromatic rings. These spectral fingerprints are essential for confirming the presence of the key structural motifs.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aldehyde C-H Stretch | 2850 - 2750 | Medium-Weak (often two bands) |
| Carbonyl (C=O) Stretch | 1710 - 1685 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1275 - 1200 | Strong |
| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1075 - 1020 | Medium |
| Aromatic C-Cl Stretch | 800 - 600 | Strong |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound (C₁₄H₁₁ClO₂). beilstein-journals.org This precise mass measurement is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. The technique also reveals the isotopic pattern characteristic of a chlorine-containing compound (a distinctive M+2 peak with approximately one-third the intensity of the molecular ion peak). Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure, for example, by showing the loss of a benzyl group (C₇H₇) or a tropylium (B1234903) ion fragment, which is characteristic of benzyl ethers. acs.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of moderately polar and thermally labile molecules such as this compound and its derivatives. In ESI-MS, ions are typically generated by protonation or the formation of adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). For this compound (C₁₄H₁₁ClO₂), the protonated molecule ([M+H]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.
Fragmentation of the parent ion can be induced within the ion source (in-source collision-induced dissociation) or in a dedicated collision cell (tandem mass spectrometry, MS/MS) to provide structural information. rsc.orgscispace.com The fragmentation patterns for aromatic aldehydes like benzaldehyde (B42025) often involve characteristic losses. scribd.com For this compound, key fragmentation pathways would likely include:
Loss of the benzyl group: Cleavage of the ether linkage could result in a significant fragment.
Loss of a hydrogen radical: Resulting in an [M-H]⁺ ion.
Loss of carbon monoxide (CO): A common fragmentation pathway for aldehydes, leading to an [M-CO]⁺ ion. scribd.com
The specific fragmentation pattern can be influenced by the collision energy and the presence of different substituents on the aromatic ring. scispace.com Analysis of these fragmentation patterns is a powerful tool for the structural confirmation of synthetic derivatives. rsc.org
| Ion Species | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₄H₁₂ClO₂]⁺ | 247.05 | Protonated molecular ion |
| [M+Na]⁺ | [C₁₄H₁₁ClNaO₂]⁺ | 269.03 | Sodium adduct |
| [M-C₇H₇]⁺ | [C₇H₄ClO₂]⁺ | 155.00 | Loss of benzyl group |
| [M+H-CO]⁺ | [C₁₃H₁₂ClO]⁺ | 219.06 | Loss of carbon monoxide from protonated molecule |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it an ideal technique for analyzing complex mixtures containing this compound derivatives. researchgate.netresearchgate.net Reversed-phase chromatography is typically employed, utilizing a C18 column to separate compounds based on their hydrophobicity.
The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), with additives like formic acid or acetic acid to facilitate protonation and improve peak shape. A gradient elution program, where the proportion of the organic solvent is increased over time, is commonly used to resolve compounds with varying polarities.
Following chromatographic separation, the eluent is directed to an ESI source. The mass spectrometer can be operated in full-scan mode to detect all ions within a specific mass range or in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion (e.g., the [M+H]⁺ ion of the derivative) is selected and fragmented to produce a characteristic spectrum of product ions. nih.gov This approach is invaluable for confirming the identity of known compounds and characterizing unknown reaction byproducts or metabolites. researchgate.netnih.gov
| Parameter | Condition |
|---|---|
| LC Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Full Scan (e.g., m/z 100-500) and/or MS/MS |
Chromatographic Separation Methods
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving this compound. libretexts.orgumich.edu The method relies on the differential partitioning of components between a stationary phase (typically silica (B1680970) gel on a plate) and a liquid mobile phase (eluent). ualberta.ca
To monitor a reaction, three spots are typically applied to the baseline of the TLC plate: the starting material (reactant), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu As the reaction proceeds, aliquots are taken from the reaction mixture and spotted on the plate. The plate is then developed in a chamber containing an appropriate eluent, often a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate). rsc.org
The progress of the reaction is visualized by observing the disappearance of the reactant spot and the simultaneous appearance of a new spot corresponding to the product. libretexts.org Because the polarity of the product will differ from the reactant, it will have a different Retention Factor (Rf) value. libretexts.org Visualization is commonly achieved under UV light, as aromatic compounds absorb UV radiation and appear as dark spots on a fluorescent background. libretexts.org The co-spot helps to definitively identify the reactant spot in the reaction mixture, even if the Rf values are very close. rochester.edu
| Component | Expected Polarity | Hypothetical Rf Value (4:1 Hexane:EtOAc) | Observation Over Time |
|---|---|---|---|
| This compound (Reactant) | Less Polar | 0.6 | Spot intensity decreases |
| Product (e.g., corresponding alcohol) | More Polar | 0.3 | New spot appears and intensity increases |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, quantification, and purification of this compound and its derivatives. researchgate.net Due to the compound's aromatic nature and moderate polarity, reversed-phase HPLC (RP-HPLC) is the most common mode of separation.
In a typical RP-HPLC setup, a stationary phase consisting of silica particles bonded with C18 alkyl chains is used. google.comsielc.com The separation is based on the hydrophobic interactions between the analytes and the C18 chains. A mobile phase, typically a mixture of acetonitrile and water or methanol and water, is pumped through the column. sielc.com The retention time of a compound is determined by its polarity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times. The composition of the mobile phase can be held constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. researchgate.net
Detection is most commonly performed using an ultraviolet-visible (UV-Vis) or photodiode array (PDA) detector. google.com Aromatic compounds like this compound exhibit strong UV absorbance, allowing for sensitive detection at specific wavelengths, such as 254 nm. researchgate.net The method can be validated for linearity, precision, and accuracy to ensure reliable quantitative analysis. researchgate.net
| Parameter | Typical Setting |
|---|---|
| Column | Shim-pack Velox C18 (100 mm L × 3.0 mm I.D., 2.7 μm) shimadzu.com |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) google.com |
| Flow Rate | 1.0 mL/min google.com |
| Column Temperature | 40 °C google.com |
| Detection Wavelength | 254 nm researchgate.net |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatization Analysis)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While some benzaldehyde derivatives can be analyzed directly, polar functional groups can lead to poor peak shape and degradation in the hot injector or column. Therefore, derivatization is often employed to convert analytes into more volatile and stable forms suitable for GC analysis.
For aldehydes, a common derivatization strategy involves a two-step process: oximation followed by silylation. researchgate.net First, the aldehyde group is reacted with an oximation reagent, such as methoxyamine hydrochloride, to form a stable methoxime. This step prevents tautomerism. researchgate.net Subsequently, any other active hydrogens (if present) are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov
The resulting derivative is then injected into the GC-MS system. The sample is vaporized and separated on a capillary column (e.g., HP-5MS). The mass spectrometer, operating in electron ionization (EI) mode, fragments the eluted molecules in a reproducible manner. The resulting mass spectrum, which serves as a molecular fingerprint, can be compared against spectral libraries for positive identification. ajol.infonih.gov
| Parameter | Typical Condition |
|---|---|
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.gov |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | Start at 70°C, ramp to 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |
| MS Scan Range | m/z 40-650 |
Compound Reference Table
| Compound Name | Role in Article |
|---|---|
| This compound | Primary subject of analysis |
| Acetonitrile | HPLC/LC-MS mobile phase component |
| Ethyl acetate (B1210297) | TLC mobile phase component |
| Formic acid | LC-MS mobile phase additive |
| Hexane | TLC mobile phase component |
| Methanol | HPLC/LC-MS mobile phase component |
| Methoxyamine hydrochloride | GC-MS derivatization reagent (oximation) |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | GC-MS derivatization reagent (silylation) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
